The compound 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant implications in scientific research. It is classified under purine derivatives, which are known for their biological activities and potential therapeutic applications.
This compound is available from various chemical suppliers, including EvitaChem and BenchChem, which provide detailed specifications such as molecular formula, weight, and purity levels. The compound's CAS number is 900295-24-1, and it has a molecular formula of C16H17N5O3 with a molecular weight of 327.344 g/mol .
8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the class of imidazopyridines and purines. Compounds in this category are often studied for their pharmacological properties, particularly in the context of anti-cancer and anti-inflammatory activities.
The synthesis of 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Key methods may include:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often utilized to confirm the structure and purity of the synthesized compound.
The molecular structure of 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using various notations:
InChI=1S/C16H17N5O3/c1-9-10(2)21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20(9)8-11-6-5-7-24-11/h5-7H,8H2,1-4H3
This notation provides a systematic way to describe the compound's structure.
The compound exhibits a complex arrangement of atoms that contribute to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
The compound can undergo various chemical reactions typical for purine derivatives:
Each reaction pathway can be influenced by factors such as solvent choice and temperature. Reaction kinetics studies may be performed to understand the rates and mechanisms involved.
The mechanism of action for 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds in this class can inhibit specific enzymes or modulate receptor activity leading to therapeutic effects such as anti-inflammatory or anti-cancer properties.
Key physical properties include:
Chemical properties include:
Relevant data from suppliers indicate that the compound has a purity level typically around 95%, ensuring its suitability for research applications .
8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily used in:
This compound exemplifies the ongoing research into purine derivatives and their potential applications in medicine and biochemistry.
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3